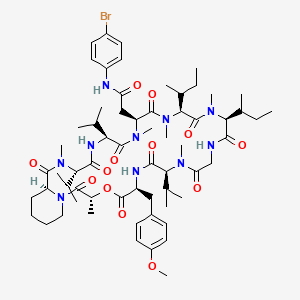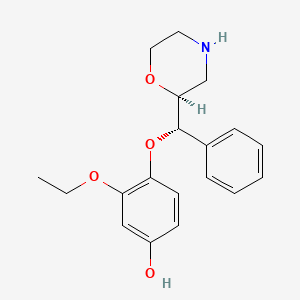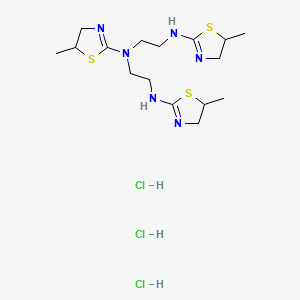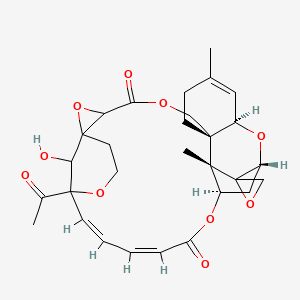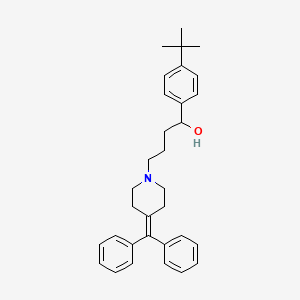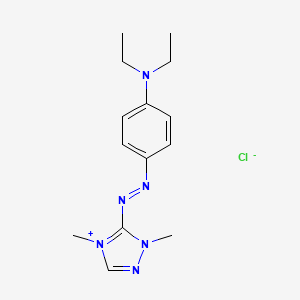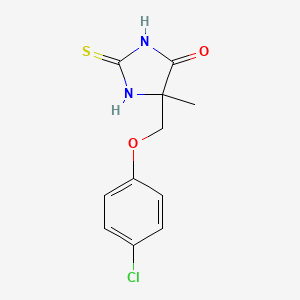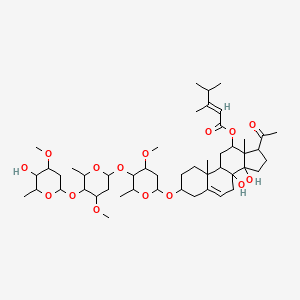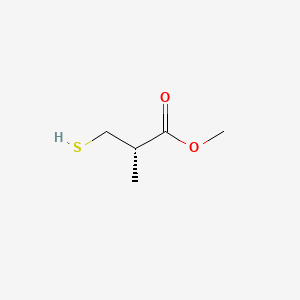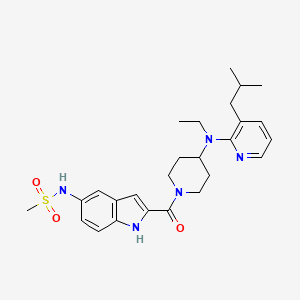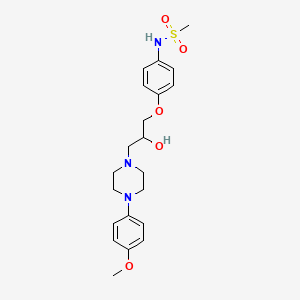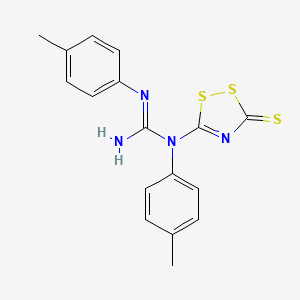
Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both guanidine and dithiazole moieties, suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiourea derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the transformation of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the dithiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given its unique structure.
Medicine: Exploration as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The dithiazole moiety might interact with sulfur-containing biomolecules, while the guanidine group could form strong hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures but different substituents.
Dithiazole compounds: Molecules featuring the dithiazole ring but lacking the guanidine group.
Uniqueness
The uniqueness of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- lies in its combination of guanidine and dithiazole moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
CAS No. |
151220-53-0 |
|---|---|
Molecular Formula |
C17H16N4S3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,2-bis(4-methylphenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C17H16N4S3/c1-11-3-7-13(8-4-11)19-15(18)21(16-20-17(22)24-23-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
BNVVIVKWVHJCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N(C2=CC=C(C=C2)C)C3=NC(=S)SS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



